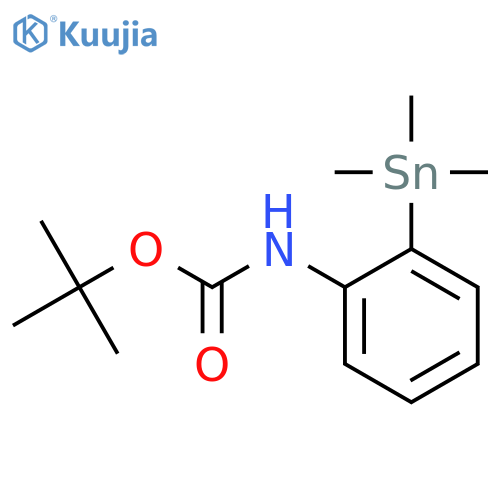Cas no 114552-32-8 ((2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester)

114552-32-8 structure
商品名:(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester
CAS番号:114552-32-8
MF:C14H23NO2Sn
メガワット:356.047923326492
MDL:MFCD06658390
CID:137412
PubChem ID:10155176
(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-[2-(trimethylstannyl)phenyl]-, 1,1-dimethylethyl ester
- (2-TRIMETHYLSTANNANYL-PHENYL)CARBAMIC ACID TERT-BUTYL ESTER,
- tert-butyl N-(2-trimethylstannylphenyl)carbamate
- (2-trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester
- (2-trimethylstannylphenyl)carbamic acid tert-butyl ester
- 2-(t-butoxycarbonylamino)-phenyltrimethylstannane
- N-(tert-butoxycarbonyl)-2-(trimethylstannyl)-aniline
- tert-butyl 2-(trimethylstannyl)phenylcarbamate
- SB30843
- tert-Butyl [2-(trimethylstannyl)phenyl]carbamate
- MFCD06658390
- 2-(t-butoxy-carbonylamino)phenyltrimethylstannane
- (2-Trimethylstannanylphenyl)carbamicacidtert-butylester
- PMHMCDKAWYNLJW-UHFFFAOYSA-N
- 114552-32-8
- (2-Trimethylstannanyl-phenyl)-carbamic acid t-butyl ester
- AKOS015911216
- SCHEMBL5331392
- (2-Trimethylstannyl-phenyl)-carbamic acid tert-butyl ester
- CS-0340290
- Carbamic acid,N-[2-(trimethylstannyl)phenyl]-,1,1-dimethylethyl ester
- C14H23NO2Sn
- DTXSID20436246
- TERT-BUTYL 2-(TRIMETHYLSTANNYL)PHENYL CARBAMATE
- (2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester
-
- MDL: MFCD06658390
- インチ: InChI=1S/C11H14NO2.3CH3.Sn/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9;;;;/h4-7H,1-3H3,(H,12,13);3*1H3;
- InChIKey: PMHMCDKAWYNLJW-UHFFFAOYSA-N
- ほほえんだ: CC(OC(NC1=CC=CC=C1[Sn](C)(C)C)=O)(C)C
計算された属性
- せいみつぶんしりょう: 357.07500
- どういたいしつりょう: 357.075082g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33000
- LogP: 3.65180
(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D967410-1g |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 95% | 1g |
$1115 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0296-5g |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
| eNovation Chemicals LLC | D967410-50mg |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 95% | 50mg |
$190 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0296-500mg |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 96% | 500mg |
¥4800.42 | 2025-01-21 | |
| abcr | AB536387-1g |
(2-Trimethylstannanyl-phenyl)-carbamic acid t-butyl ester; . |
114552-32-8 | 1g |
€1660.60 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410960-250mg |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 97% | 250mg |
¥3394.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D967410-250mg |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 95% | 250mg |
$370 | 2025-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410960-1g |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 97% | 1g |
¥13056.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D967410-500mg |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 95% | 500mg |
$610 | 2025-02-18 | |
| eNovation Chemicals LLC | D967410-100mg |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester |
114552-32-8 | 95% | 100mg |
$255 | 2025-02-26 |
(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
4. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
114552-32-8 ((2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester) 関連製品
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:114552-32-8)(2-Trimethylstannanyl-phenyl)-carbamic Acid tert-Butyl Ester

清らかである:99%
はかる:1g
価格 ($):618.0